(1-Bromo-2,2,2-trifluoroethyl)benzene
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Overview
Description
(1-Bromo-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is characterized by the presence of a benzene ring substituted with a bromo group and a trifluoroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromo-2,2,2-trifluoroethyl)benzene can be synthesized by reacting bromobenzene with 2,2,2-trifluoroethyl haloalkane. This reaction typically requires an inert atmosphere, such as nitrogen or hydrogen, to proceed efficiently .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(1-Bromo-2,2,2-trifluoroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways within a system. The bromo and trifluoroethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and effects. These interactions can affect biochemical pathways, leading to specific outcomes depending on the context of use .
Comparison with Similar Compounds
- (1-Bromoethyl)benzene
- 1-Bromobenzocyclobutene
- Methyl 4-(bromomethyl)benzoate
- 4-Bromoanisole
- Methyl α-bromophenylacetate
- 1-Bromo-3-(trifluoromethoxy)benzene
- Benzyl bromide
- 2-Bromo-4-methylpyridine
- 1-Bromo-4-fluorobenzene
Comparison: (1-Bromo-2,2,2-trifluoroethyl)benzene is unique due to the presence of both a bromo group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may only have one of these functional groups. The trifluoroethyl group, in particular, enhances the compound’s electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
(1-bromo-2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRICHAOGAOFEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-42-4 |
Source
|
Record name | (1-Bromo-2,2,2-trifluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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